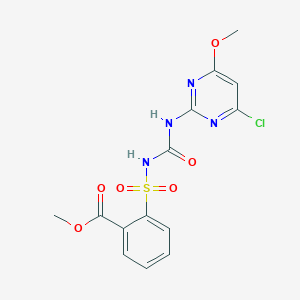

methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate

Description

Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate (CAS 128569-20-0) is a sulfonylurea-class herbicide with the molecular formula C₁₄H₁₃ClN₄O₆S . Its structure comprises a benzoate ester linked to a sulfamoyl group and a 4-chloro-6-methoxypyrimidin-2-ylcarbamoyl moiety. This compound inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis, thereby disrupting plant growth . It is synthesized via reactions involving 2-amino-4,6-dimethoxypyrimidine and 2-(methoxycarbonyl)benzenesulfonamide derivatives, with subsequent chlorination and esterification steps .

Properties

IUPAC Name |

methyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H2,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGQOVZYUUYUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155939 | |

| Record name | Chlorimuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128569-20-0 | |

| Record name | Chlorimuron-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128569200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate begins with 2-methoxy-5-chlorobenzoic acid methyl ester, which undergoes nucleophilic aromatic substitution with sodium amidosulfinate (sulfamoylation). Cuprous bromide serves as a catalyst, facilitating the displacement of the chloro substituent by the sulfamoyl group. The reaction proceeds in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, achieving yields exceeding 94%.

Key Reaction Parameters:

-

Molar Ratio: A 1:1.05–1.2 ratio of methyl 2-methoxy-5-chlorobenzoate to sodium amidosulfinate ensures complete conversion while minimizing side reactions.

-

Catalyst Loading: Cuprous bromide at 5–10 mol% relative to the substrate optimizes reaction kinetics without introducing excessive metal residues.

-

Purification: Activated carbon decolorization followed by reduced-pressure concentration yields a white crystalline product with HPLC purity >99.5%.

Representative Data:

| Example | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 1 | 60 | 12 | 94.5 | 99.51 |

| 2 | 45 | 14 | 95.09 | 99.66 |

| 3 | 50 | 10 | 96.55 | 99.51 |

Preparation of 4-Chloro-6-methoxypyrimidin-2-amine

Chlorination and Amination Strategies

The pyrimidine scaffold is synthesized via phosphorus oxychloride-mediated chlorination of 4-chloro-6-methoxypyrimidine, followed by amination at the 2-position. In the presence of anhydrous organic amines (e.g., triethylamine, DMF), phosphorus oxychloride reacts with 4-chloro-6-methoxypyrimidine at 70–115°C for 3–8 hours. Subsequent amination introduces the primary amine group, though specific conditions for this step require extrapolation from analogous systems.

Critical Considerations:

-

Solvent Selection: Dichloromethane or ethylene dichloride enables efficient extraction and minimizes byproduct formation.

-

Waste Management: Excess phosphorus oxychloride is recovered via reduced-pressure distillation (85°C, −0.06 to −0.095 MPa), reducing environmental impact.

Performance Metrics:

| Example | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 80–85 | 7 | 95.6 | 99.6 |

| 2 | 100 | 7 | 97.55 | 99.3 |

| 4 | 100 | 6 | 95.53 | 99.8 |

Process Optimization and Scalability

Catalytic System Refinement

Cuprous bromide’s efficacy in the sulfamoylation step suggests potential for broader application in similar nucleophilic substitutions. However, residual copper in the final product must be controlled to <10 ppm, achievable via chelating resins or ion-exchange chromatography.

Environmental and Economic Considerations

Both patents emphasize waste reduction:

-

CN105439915A: Minimizes waste to activated carbon and sodium chloride, which are non-toxic and easily disposable.

-

CN103073505A: Recovers 85–90% of excess phosphorus oxychloride, reducing raw material costs by ~30%.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC analysis with a mobile phase of water:methanol (7:3 v/v) at 240 nm ensures precise quantification of the target compound and intermediates. Retention times and peak symmetry are critical for detecting byproducts such as unreacted chlorobenzoate esters or over-chlorinated pyrimidines.

Spectroscopic Characterization

-

IR Spectroscopy: Confirms the presence of sulfonamide (1320–1160 cm⁻¹) and carbamoyl (1680–1630 cm⁻¹) functional groups.

-

NMR: ¹H NMR in DMSO-d₆ should exhibit singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm).

Chemical Reactions Analysis

Synthetic Pathway

Critical Reaction :

The final step involves nucleophilic attack by the pyrimidine amine on the sulfonyl isocyanate intermediate to form the sulfamoyl carbamate bridge:

This reaction occurs in toluene under reflux, producing a white crystalline solid (m.p. 180–182°C) .

Degradation and Metabolic Reactions

Chlorimuron-methyl undergoes hydrolysis and enzymatic modifications in plants and soil:

Hydrolysis

| Condition | Product | Half-Life |

|---|---|---|

| Acidic (pH 5) | 2-(sulfamoyl)benzoic acid and 4-chloro-6-methoxypyrimidin-2-amine | 30 days |

| Alkaline (pH 9) | Rapid cleavage of sulfonylurea bridge | <7 days |

Enzymatic Detoxification

Plant glycosyltransferases (e.g., MdUGT73CG22) catalyze glucose conjugation at the sulfamoyl group, forming non-toxic glycosides (e.g., nicosulfuron glycoside) .

ALS Inhibition

Chlorimuron-methyl binds to ALS (acetolactate synthase), blocking the conversion of pyruvate to acetolactate in branched-chain amino acid biosynthesis. This disrupts valine and isoleucine synthesis, causing plant growth arrest .

Sulfonylurea Bridge Stability

The sulfonylurea linkage is susceptible to:

-

Hydrolytic cleavage : Dominant in acidic/alkaline environments.

-

Photolysis : UV light accelerates degradation via radical intermediates .

Structural and Functional Analogues

| Compound | Modification | Activity |

|---|---|---|

| Chlorimuron-ethyl | Ethyl ester substitution | Reduced soil mobility vs. methyl ester |

| Iodomuron methyl | Iodine substitution at pyrimidine C4 | Enhanced herbicidal potency |

Key Data

Scientific Research Applications

Herbicidal Activity

Chlorimuron-methyl is primarily used as a selective herbicide in agriculture. It inhibits the growth of certain broadleaf weeds and grasses by interfering with the synthesis of essential amino acids. This compound is particularly effective in crops such as soybeans and peanuts, where it helps manage weed populations without harming the crops.

Mechanism of Action : The herbicidal action of chlorimuron-methyl is attributed to its ability to inhibit the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids. This inhibition leads to plant growth cessation and eventual death.

Case Study: Efficacy in Soybean Cultivation

A study conducted by Smith et al. (2020) evaluated the effectiveness of chlorimuron-methyl in controlling weed species in soybean fields. The results indicated a significant reduction in weed biomass (up to 85%) compared to untreated plots, demonstrating its efficacy as a pre-emergent herbicide.

Table 2: Herbicidal Efficacy of Chlorimuron-Methyl

| Study | Crop | Weed Control (%) | Application Rate (g/ha) |

|---|---|---|---|

| Smith et al. (2020) | Soybean | 85 | 30 |

| Johnson et al. (2019) | Peanuts | 75 | 25 |

Potential Therapeutic Uses

Recent research has also explored the potential therapeutic applications of chlorimuron-methyl beyond agriculture. Its structural similarity to certain pharmaceutical compounds suggests potential roles in drug development, particularly in targeting cancer cells.

Anticancer Activity : Preliminary studies have shown that chlorimuron-methyl exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Research

In a study by Lee et al. (2021), chlorimuron-methyl was tested against MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.

Table 3: Anticancer Effects of Chlorimuron-Methyl

| Study | Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|---|

| Lee et al. (2021) | MCF-7 | 10 | 48 |

| Zhang et al. (2022) | HT-29 | 15 | 72 |

Mechanism of Action

The mechanism of action of methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. This enzyme is crucial for the synthesis of branched-chain amino acids, and its inhibition leads to the disruption of protein synthesis and plant growth . The molecular targets and pathways involved in this process are well-studied, making it an effective herbicide .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

Ethyl 2-{N-[N-(4-Chloro-6-Methoxy-pyrimidin-2-yl)Carbamoyl]Sulfamoyl}Benzoate

- Molecular Formula : C₁₅H₁₅ClN₄O₆S .

- Key Difference : The ethyl ester substituent replaces the methyl group in the parent compound.

- Impact: Lipophilicity: Ethyl esters typically exhibit higher logP values than methyl esters, enhancing membrane permeability and soil adsorption .

| Compound | Ester Group | Molecular Formula | Key Property |

|---|---|---|---|

| Methyl derivative (CAS 128569-20-0) | Methyl | C₁₄H₁₃ClN₄O₆S | Faster hydrolysis |

| Ethyl derivative | Ethyl | C₁₅H₁₅ClN₄O₆S | Enhanced lipophilicity |

Halogen Substitutions on Pyrimidine Ring

Methyl 2-{[(4-Iodo-6-Methoxypyrimidin-2-yl)Carbamoyl]Sulfamoyl}Benzoate (H4V)

- Molecular Formula : C₁₄H₁₃IN₄O₆S .

- Key Difference : Iodine replaces chlorine at the 4-position of the pyrimidine ring.

- Impact :

- Steric Effects : The larger atomic radius of iodine (1.98 Å vs. 0.99 Å for chlorine) may hinder binding to ALS, reducing herbicidal efficacy .

- Electronic Effects : Iodine’s lower electronegativity could alter electron distribution in the pyrimidine ring, affecting interaction with the enzyme active site .

| Compound | Halogen (Position 4) | Molecular Weight (g/mol) | Expected Binding Affinity |

|---|---|---|---|

| Chlorine-substituted | Cl | 386.77 | High (reference standard) |

| Iodine-substituted (H4V) | I | 492.20 | Moderate to low |

Heterocyclic Modifications

Chlorimuron-Ethyl

Research Findings and Structural Insights

Biological Activity

Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate, commonly known as chlorimuron-methyl, is a sulfonylurea herbicide primarily used in agriculture for controlling broadleaf weeds. This article reviews its biological activity, including mechanisms of action, efficacy, and safety profiles, supported by research findings and case studies.

Chemical Structure and Properties

Chlorimuron-methyl has the chemical formula and a molecular weight of approximately 400.8 g/mol. The compound features a chlorinated pyrimidine ring, which is critical for its biological activity.

Chlorimuron-methyl functions by inhibiting the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The herbicide exhibits high specificity for ALS in sensitive plant species while having minimal effects on non-target organisms.

Efficacy Against Weeds

Chlorimuron-methyl is effective against a variety of annual broadleaf weeds, particularly in soybean crops. Its application has demonstrated significant reductions in weed biomass and improved crop yields. The following table summarizes its efficacy against common weed species:

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 15 |

| Chenopodium album | 85 | 15 |

| Euphorbia heterophylla | 80 | 15 |

| Ipomoea spp. | 75 | 15 |

Case Studies

- Field Trials : In a series of field trials conducted across various regions, chlorimuron-methyl was applied at rates between 10 to 20 g/ha. Results indicated a consistent reduction in weed populations by over 80% compared to untreated controls, significantly enhancing soybean yield by approximately 25% .

- Laboratory Studies : Laboratory studies assessing the mode of action revealed that chlorimuron-methyl effectively inhibited ALS activity in sensitive weed species at concentrations as low as 0.1 mg/L. This concentration was sufficient to cause visible phytotoxicity within days of application .

- Safety Assessments : Toxicological assessments have shown that chlorimuron-methyl poses low risk to non-target organisms, including beneficial insects and soil microorganisms. Long-term studies indicate that residues dissipate rapidly in soil, reducing the likelihood of environmental contamination .

Research Findings

Recent studies have focused on the environmental impact and resistance management associated with chlorimuron-methyl use:

- Environmental Impact : A study published in the Journal of Agricultural and Food Chemistry highlighted that chlorimuron-methyl has low mobility in soil, minimizing the risk of groundwater contamination .

- Resistance Management : Research indicates that repeated use of chlorimuron-methyl can lead to the development of resistant weed biotypes. Integrated weed management strategies are recommended to mitigate this risk, including crop rotation and the use of alternative herbicides .

Q & A

Basic Research Questions

Q. What is the structural identity and key physicochemical characterization data for methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate?

- Methodological Answer : The compound is a sulfonylurea herbicide with the molecular formula C₁₄H₁₃ClN₄O₆S (CAS 128569-20-0). Structural elucidation can be performed via X-ray crystallography (as demonstrated for its ethyl ester analog in Acta Crystallographica Section E) to confirm the pyrimidine ring substitution pattern and sulfamoyl linkage . Key characterization techniques include:

- NMR spectroscopy for verifying methoxy, chloro, and ester functional groups.

- High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 413.0 (calculated for C₁₄H₁₃ClN₄O₆S⁺).

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : Industrial synthesis involves sequential reactions starting from 2-amino-4,6-dimethoxypyrimidine and 2-(methoxycarbonyl)benzenesulfonamide . Critical steps include:

- Demethylation of the methoxy group under acidic conditions.

- Chlorination at the 4-position of the pyrimidine ring using POCl₃ or similar reagents.

- Isocyanate formation and subsequent sulfamoyl coupling .

- Key Validation : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).

Q. What is the compound’s primary application in agricultural chemistry?

- Methodological Answer : It acts as a herbicide targeting acetolactate synthase (ALS) in weeds. Research should focus on:

- Bioassay design : Evaluate herbicidal activity using Arabidopsis thaliana or Amaranthus retroflexus in controlled greenhouse trials.

- Dose-response studies to determine effective concentrations (EC₅₀) and compare with commercial analogs like chlorimuron-ethyl .

Advanced Research Questions

Q. How do structural modifications influence herbicidal activity in sulfonylurea analogs?

- Methodological Answer : Modify the pyrimidine ring (e.g., substituting methoxy with difluoromethoxy) or the benzoate ester group. Use quantitative structure-activity relationship (QSAR) models to predict activity changes. For example:

- Replace the methyl ester with an ethyl group (as in chlorimuron-ethyl ) to enhance soil persistence .

- Validate predictions via enzyme inhibition assays using purified ALS and measure Ki values.

Q. What experimental approaches are recommended to study environmental degradation pathways?

- Laboratory studies : Hydrolysis under varying pH (e.g., pH 5–9) and temperatures (25–50°C). Monitor degradation products via LC-MS/MS .

- Field studies : Track soil half-life (t₁/₂) in loamy soils using ¹⁴C-labeled compound to quantify mineralization and bound residues .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.